4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide
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Description
4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.
Scientific Research Applications
Molecular Interactions and Enzyme Inhibition
- Carbonic Anhydrase Interactions : A study explored the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, which include derivatives similar to the compound . These compounds demonstrated remarkable inhibition for the brain-expressed hCA VII, which is significant for understanding drug selectivity and enzyme inhibition (Bruno et al., 2017).
Antimicrobial Applications
- Antimicrobial Agents : A class of quinoline clubbed with sulfonamide moiety, which includes similar structures, was synthesized for use as antimicrobial agents. The compounds displayed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Synthesis and Structural Analysis
- Synthesis of Analogues : Studies have focused on the synthesis of various analogues of benzenesulfonamides, including compounds with structural similarities to the target molecule. These studies are crucial for understanding the chemical properties and potential applications of these compounds in different fields (El-hamid & Ismail, 2004).
Psychotropic and Anti-Inflammatory Activities
- Psychotropic and Anti-Inflammatory Properties : Some N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, related to the target compound, were found to possess significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They demonstrated marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Antitumor Agents
- Antitumor Activity : Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, similar to the target compound, have been synthesized and evaluated for their antitumor activity. Some of these compounds were found to be more potent and efficacious than Doxorubicin, a reference drug, in in vitro studies (Alqasoumi et al., 2010).
Antihyperglycemic Evaluation
- Antihyperglycemic Activity : Isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, which are structurally related, were synthesized and showed significant antihyperglycemic activity, indicating potential in the development of antidiabetic drugs (Eissa, 2013).
properties
IUPAC Name |
4-acetyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-17(24)18-8-10-21(11-9-18)27(25,26)22-13-4-5-14-23-15-12-19-6-2-3-7-20(19)16-23/h2-3,6-11,22H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYFPUVOIZCRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide |
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